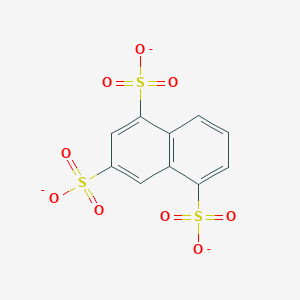
2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide, also known as DFPBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2-NH2) attached to an aromatic ring.
Mecanismo De Acción
The mechanism of action of 2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site of the enzyme. The sulfonamide functional group of this compound is known to interact with the amino acid residues of the enzyme, which disrupts the enzyme's activity and leads to inhibition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the body fluids. This compound has also been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have inhibitory effects on various enzymes, which makes it a useful tool for studying enzyme activity. However, this compound also has some limitations. It has been shown to have low water solubility, which can make it difficult to use in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide. One potential direction is to further investigate its potential as an antitumor agent, particularly in vivo. Another direction is to study its interactions with other enzymes and proteins, which could provide insight into its mechanism of action. Additionally, further research could be done to improve the water solubility of this compound, which could make it a more useful tool for studying enzyme activity in aqueous solutions.
Métodos De Síntesis
The synthesis of 2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide involves the reaction of 2,6-difluoroaniline with N-methyl-N-phenylbenzenesulfonamide in the presence of a catalyst. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of the aniline attacks the sulfonamide group of the N-methyl-N-phenylbenzenesulfonamide. The resulting product is this compound, which can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on various enzymes, such as carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This compound has also been studied as a potential antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C13H11F2NO2S |
|---|---|
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
2,6-difluoro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-16(10-6-3-2-4-7-10)19(17,18)13-11(14)8-5-9-12(13)15/h2-9H,1H3 |
Clave InChI |
LKUMILZYRCSFTI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
SMILES canónico |
CN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime](/img/structure/B221271.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
![1-(azepan-1-yl)-2-((1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B221281.png)
![N-[(E)-1-pyridin-2-ylethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B221282.png)







